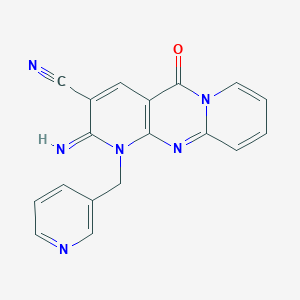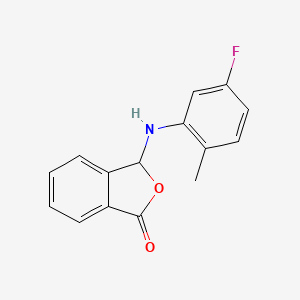![molecular formula C27H20ClN3OS B11617417 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline](/img/structure/B11617417.png)
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline is a complex organic compound that features a quinoline core substituted with a phenyl group and a pyrazole ring The compound also contains a chlorophenyl sulfanyl group, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl group through a Friedel-Crafts acylation reaction. The pyrazole ring can be synthesized separately and then attached to the quinoline core via a coupling reaction. The chlorophenyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[(4-chlorophenyl)sulfanyl]phthalonitrile
- 4-chlorophenyl phenyl sulfone
- Thiazole derivatives
Uniqueness
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline is unique due to its combination of a quinoline core, pyrazole ring, and chlorophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C27H20ClN3OS |
|---|---|
分子量 |
470.0 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C27H20ClN3OS/c1-17-26(33-21-14-12-20(28)13-15-21)18(2)31(30-17)27(32)23-16-25(19-8-4-3-5-9-19)29-24-11-7-6-10-22(23)24/h3-16H,1-2H3 |
InChIキー |
FBBMOWHJCMAEPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C)SC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4E)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11617335.png)

![5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B11617338.png)
![2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11617346.png)

![2-(Methanesulfonyl-phenyl-amino)-N-[4-(morpholine-4-sulfonyl)-phenyl]-propionamide](/img/structure/B11617371.png)
![3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617374.png)

![quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11617412.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617413.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
![2-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617430.png)
![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617438.png)

